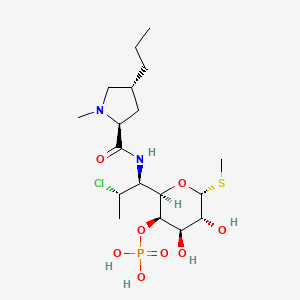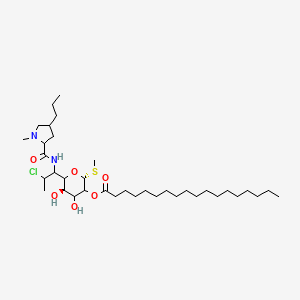
Germaben II
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Germaben II is a clear, viscous liquid that serves as a complete antimicrobial preservative system with broad-spectrum activity . It is primarily used in personal care products, including soaps, lotions, shampoos, and other body care products . It contains propylene glycol, propylparaben, methylparaben, and diazolidinyl urea .
Synthesis Analysis
This compound is a solubilized combination of diazolidinyl urea, methylparaben, and propylparaben . It is effective against both Gram-positive and Gram-negative bacteria, as well as yeast and mold .Physical and Chemical Properties Analysis
This compound is a clear, viscous liquid that is readily soluble at a level of 1.0% in both aqueous solutions and oil/water emulsions . It is effective over a broad pH range .Applications De Recherche Scientifique
Germaben II in Cosmetic Preservation
This compound, primarily known as a preservative in the cosmetic industry, ensures product safety by preventing microbial growth. The study by Zachariae et al. (2004) delves into the threshold concentrations of diazolidinyl urea (Germall II)–derived formaldehyde, a component of this compound, in products like creams, highlighting its role in maintaining product integrity without causing adverse reactions in sensitive individuals. The leave-on face cream formulation was used in a repeated open application test (ROAT) to determine the eliciting threshold concentrations, ensuring the product's safety and effectiveness as a preservative (Zachariae et al., 2004).
This compound in Analytical Chemistry
In the field of analytical chemistry, this compound components have been employed in novel methodologies for detecting and quantifying substances. For instance, a study used crown ether-modified electrodes for the simultaneous voltammetric determination of heavy metals, showcasing the application of chemical principles, potentially relatable to components similar to those in this compound, for precise and simultaneous measurement of substances in complex mixtures (González-Calabuig et al., 2016). Another study by Serrano et al. (2015) further elucidates the application of crown ether-modified electrodes in the detection of metal ions, a methodological approach that resonates with the precision and specificity required in handling components of this compound in various analytical procedures (Serrano et al., 2015).
Mécanisme D'action
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Germaben II’s antimicrobial properties stem from its constituent compounds. Methylparaben and propylparaben are parabens, a type of preservative that can inhibit the growth of bacteria and fungi . Diazolidinyl urea is a formaldehyde releaser, which means it slowly releases formaldehyde, a potent disinfectant and preservative . Propylene glycol acts as a solvent, helping to dissolve the other ingredients and improve the product’s overall effectiveness .
Cellular Effects
The antimicrobial action of this compound can affect various types of cells, particularly microbial cells. The parabens in this compound can disrupt the functioning of bacterial cells by inhibiting bacterial enzymes and disrupting cell membranes . Diazolidinyl urea, by releasing formaldehyde, can denature proteins and nucleic acids in microbial cells, leading to cell death .
Molecular Mechanism
The molecular mechanisms of this compound’s antimicrobial action involve interactions with key biomolecules in microbial cells. The parabens can inhibit bacterial enzymes, disrupting essential cellular processes . Diazolidinyl urea releases formaldehyde, which can react with amino groups in proteins and nucleic acids, disrupting their structure and function .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits stable antimicrobial activity over time. It is a ready-to-use preservative system that minimizes the problems associated with incorporating solid parabens .
Transport and Distribution
This compound, when applied topically in cosmetic products, can be absorbed through the skin. Its constituent compounds can then be distributed throughout the body via the bloodstream .
Subcellular Localization
As a preservative, this compound primarily acts on the exterior of cells, where it can interact with cell membranes and extracellular proteins. Some of its constituent compounds may be able to penetrate cells and exert effects within .
Propriétés
| { "Design of the Synthesis Pathway": "Germaben II can be synthesized by esterification of p-hydroxybenzoic acid with methyl, ethyl, and propyl alcohols in the presence of sulfuric acid and subsequent reaction with diazolidinyl urea and imidazolidinyl urea.", "Starting Materials": [ "p-hydroxybenzoic acid", "methanol", "ethanol", "propanol", "sulfuric acid", "diazolidinyl urea", "imidazolidinyl urea" ], "Reaction": [ "Esterification of p-hydroxybenzoic acid with methyl, ethyl, and propyl alcohols in the presence of sulfuric acid to form corresponding esters.", "Reaction of the esters with diazolidinyl urea and imidazolidinyl urea to form Germaben II." ] } | |
Numéro CAS |
84517-95-3 |
Formule moléculaire |
C29H42O15N4 |
Poids moléculaire |
686.68 |
Apparence |
Clear, viscous liquid |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Origine du produit |
United States |
Q1: What is Germaben II primarily used for in the context of the provided research?
A1: this compound is primarily used as a preservative in the provided research articles. It is added to agarose gel preparations used for analyzing the surface pH and conductivity of acrylic emulsion paint films [] and also incorporated into mangosteen crude extract-based anti-acne gel formulations [, ].
Q2: How does this compound contribute to the longevity of the agarose gel preparation in the context of acrylic paint analysis?
A2: While the exact mechanism isn't detailed in the research, this compound acts as a broad-spectrum antimicrobial preservative, preventing microbial contamination that could degrade the agarose gel and affect the accuracy of pH and conductivity measurements [].
Q3: Does the addition of this compound impact the effectiveness of mangosteen extract in the anti-acne gel formulations?
A3: The research focuses on the overall formulation and acceptance of the anti-acne gel containing both mangosteen extract and this compound. While it indicates good efficacy against acne-inducing bacteria, it doesn't isolate the impact of this compound on the mangosteen extract's activity [, ]. Further research would be needed to determine any potential interactions.
Q4: Are there alternative preservatives to this compound in similar applications?
A4: While not explicitly discussed in the provided research, other preservatives exist for both cosmetic and laboratory settings. The choice of preservative often depends on factors like the desired shelf life, compatibility with other ingredients, and potential for interactions. For example, [] explores the use of formaldehyde-substituted hydantoin derivatives as potential alternatives to this compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














